molecular formula C11H13ClFN B8700980 4-(2-Chlorophenyl)-4-fluoropiperidine CAS No. 864829-98-1

4-(2-Chlorophenyl)-4-fluoropiperidine

Cat. No. B8700980
Key on ui cas rn: 864829-98-1
M. Wt: 213.68 g/mol
InChI Key: PLUYHRKIWBPWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855294B2

Procedure details

1.53 mL of trimethylchlorosilane and 1.82 g of sodium iodide were added to acetonitrile (50 mL) solution of 2.11 g of benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate, and stirred at room temperature for 30 minutes. 0.77 mL of trimethylchlorosilane and 0.91 g of sodium iodide were further added thereto, and stirred for 10 minutes. Then, the reaction liquid was diluted with ethyl acetate, and back-extracted with 1 M hydrochloric acid. Sodium hydroxide was added to the aqueous layer so that the system was made basic, and then extracted with chloroform, and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (chloroform/methanol=10/1) to obtain 992 mg of the entitled compound as a colorless oily substance.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.[I-].[Na+].C(#N)C.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1([F:34])[CH2:23][CH2:22][N:21](C(OCC2C=CC=CC=2)=O)[CH2:20][CH2:19]1>C(OCC)(=O)C>[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1([F:34])[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.53 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
1.82 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Name
benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate
Quantity
2.11 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1(CCN(CC1)C(=O)OCC1=CC=CC=C1)F
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.91 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then, the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
back-extracted with 1 M hydrochloric acid
ADDITION
Type
ADDITION
Details
Sodium hydroxide was added to the aqueous layer so that the system
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (chloroform/methanol=10/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1(CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 992 mg
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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